Product packaging for MEC-10 protein(Cat. No.:CAS No. 154008-78-3)

MEC-10 protein

Cat. No.: B1176795
CAS No.: 154008-78-3
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Description

The MEC-10 protein is a degenerin/epithelial sodium channel (DEG/ENaC) subunit from Caenorhabditis elegans , central to the study of mechanosensory biology . It functions as a pore-forming subunit in a heteromeric ion channel complex within specialized touch receptor neurons (TRNs), where it works alongside MEC-4 and accessory proteins like MEC-2 and MEC-6 to transduce gentle mechanical forces into electrochemical signals . While MEC-4 is the essential core component, MEC-10 plays a critical regulatory role, as its absence leads to a partial but not complete loss of touch sensitivity and mechanoreceptor current (MRC) in vivo . Research shows that specific domains of MEC-10, including residues in the amino terminus and extracellular domain, are required for a robust channel response to mechanical stimuli such as laminar shear stress . This protein is a vital tool for investigating the molecular basis of touch sensation, ion channel gating mechanisms, and the role of accessory subunits in signal transduction complexes . Studies on mutant MEC-10 isoforms have provided insights into how ion channel selectivity and current can be modulated, often through interactions with the MEC-2 subunit . As a well-characterized member of the DEG/ENaC superfamily, MEC-10 also serves as a model for understanding the function of related mammalian ion channels. Key Research Applications: • Study of mechanosensory transduction and ion channel biophysics. • Investigation of DEG/ENaC protein family structure and function. • Analysis of heteromeric ion channel complex assembly and regulation. • Research on the genetic and molecular basis of touch sensation. NOTE: This product is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

154008-78-3

Molecular Formula

C36H38S6

Synonyms

MEC-10 protein

Origin of Product

United States

Molecular Architecture and Subunit Composition of Mec 10 Containing Channels

MEC-4/MEC-10 Heteromeric Channel Complex Formation

The core of the mechanosensory channel is formed by two homologous proteins, MEC-4 and MEC-10, which belong to the degenerin/epithelial sodium channel (DEG/ENaC) superfamily. nih.govnih.govrupress.org These proteins co-assemble to form a heteromeric, amiloride-sensitive cation channel that is permeable to sodium and other ions. nih.govuniprot.org Both MEC-4 and MEC-10 are essential for the proper function of the touch receptor neurons, and it is believed that they come together to form the pore of the ion channel. rupress.orgtavernarakislab.gr

While both are integral to the channel, MEC-4 and MEC-10 have distinct genetic and functional characteristics. Loss of MEC-4 results in a complete inability to sense touch, whereas the loss of MEC-10 leads to only a partial deficit in touch sensitivity. nih.govpnas.org This suggests that MEC-4 is the primary subunit, essential for channel function, while MEC-10 plays a more regulatory or modulatory role. nih.govrupress.org In fact, MEC-10 can act as an inhibitory subunit of the sensory transduction channel. rupress.org

Genetic studies have suggested that the functional channel complex contains at least two MEC-4 subunits and at least two MEC-10 subunits. annualreviews.org However, more recent single-molecule imaging studies in Xenopus oocytes have proposed a simpler stoichiometry, with the complex being a trimer composed of two MEC-4 subunits and one MEC-10 subunit. pnas.org This heterotrimeric structure is consistent with the known trimeric assembly of related ASIC channels. pnas.org The formation of this heteromeric complex is a critical step in establishing a functional mechanosensory apparatus. The interaction between MEC-4 and MEC-10 is not just structural; it also has functional implications, as mutations in MEC-10 can alter the ion selectivity of the channel. nih.govjneurosci.org

Functional Contributions of Accessory Subunits to the MEC-10 Complex

The MEC-4/MEC-10 channel does not function in isolation. Its activity is modulated by a number of accessory subunits that are crucial for its proper localization, assembly, and regulation. These subunits ensure the channel is responsive to mechanical stimuli and integrated into the cellular environment of the touch receptor neuron.

MEC-2 is a stomatin-like protein that plays a significant regulatory role in the function of the MEC-4/MEC-10 channel. pnas.org It is a key component of the mechanotransduction complex and is required for the generation of touch-evoked currents. tavernarakislab.gr While not essential for the formation of the channel itself, MEC-2 is critical for its activity. pnas.orgnih.gov It is thought to modulate the local lipid environment of the channel, as it has been shown to bind cholesterol. pnas.orgrupress.org This interaction with cholesterol is believed to be important for regulating the channel's activity. pnas.org

When co-expressed with MEC-4 and MEC-10 in Xenopus oocytes, MEC-2 dramatically increases the amplitude of amiloride-sensitive currents, suggesting it enhances channel activity. tavernarakislab.grnih.gov This enhancement is not due to an increase in the number of channels at the cell surface, but rather an increase in the number of channels in an active state. rupress.org Interestingly, the inhibitory effect of some mutant MEC-10 proteins on the channel current is dependent on the presence of MEC-2. nih.govjneurosci.org This highlights the intricate interplay between the core and accessory subunits in fine-tuning the channel's function.

MEC-6 is another essential accessory subunit, a paraoxonase-like protein that has a profound impact on the MEC-4/MEC-10 channel complex. pnas.orgphysiology.org MEC-6 is thought to function as a chaperone, aiding in the proper folding, assembly, and surface expression of the channel. physiology.orgresearchgate.net It primarily resides in the endoplasmic reticulum and is crucial for the biogenesis and transport of the mechanosensitive channels to the cell surface. physiology.orgresearchgate.net

Loss-of-function mutations in mec-6 lead to a loss of touch sensitivity, not because the channel is inherently inactive, but because it fails to be properly localized. tavernarakislab.grphysiology.org MEC-6 physically interacts with both MEC-4 and MEC-10. researchgate.net When expressed in Xenopus oocytes, MEC-6 significantly boosts the activity of MEC-4/MEC-10 channels, likely by increasing their expression at the cell surface. researchgate.net The synergistic effect of MEC-2 and MEC-6 is particularly noteworthy; together, they can increase the currents produced by the MEC-4/MEC-10 channel by as much as 200-fold. researchgate.net This underscores the importance of these accessory proteins in enabling robust channel activity.

Recent research has identified additional proteins that contribute to the function of the mechanosensory complex. UNC-24, a protein with a stomatin-like domain similar to MEC-2, is also expressed in touch neurons and colocalizes with MEC-4 and MEC-2. tavernarakislab.gr It is thought to interact with both MEC-2 and MEC-4 and may play a role in organizing the lipid environment around the channel complex. pnas.orgresearchgate.net

MEC-19 is a more recently identified component that appears to have a regulatory role. oup.com This nematode-specific membrane protein can inhibit the activity of hyperactive MEC-4 channels and reduce their surface expression. oup.com While MEC-19 may not be a stable component of the core channel, it is thought to transiently interact with MEC-4. cam.ac.uk The discovery of these additional proteins suggests that the composition and regulation of the mechanosensory complex are even more intricate than previously understood.

Chaperone-like Activity and Modulation by MEC-6

Integration of Extracellular Matrix Components with the Channel Complex

The MEC-4/MEC-10 channel is not a free-floating entity in the plasma membrane. It is physically linked to the extracellular matrix (ECM), a connection that is believed to be essential for the mechanical gating of the channel. This tethering is mediated by a set of specialized ECM proteins.

Three key extracellular proteins, MEC-1, MEC-5, and MEC-9, are crucial for the proper function and organization of the mechanosensory complex. nih.gov These proteins are thought to form a specialized extracellular matrix, or "mantle," that surrounds the touch receptor neurons. tavernarakislab.grbiorxiv.org

MEC-1 is a large, secreted protein with multiple Kunitz-type and EGF-like domains, suggesting it is involved in protein-protein interactions. tavernarakislab.gr It is expressed by the touch receptor neurons and is required for touch sensitivity. tavernarakislab.gr The C-terminus of MEC-1 is particularly important for integrating the MEC-4 channel into the larger mechanosensory complex that spans the membrane and ECM. biorxiv.org

MEC-5 encodes a specialized type of collagen that is secreted by the surrounding hypodermal cells. tavernarakislab.gr It is a component of the mantle and is thought to interact with the channel complex, potentially providing the tension necessary for gating. tavernarakislab.gr

MEC-9 is another protein secreted by the touch receptor neurons that contains Kunitz and EGF-like domains. tavernarakislab.gr Like MEC-1 and MEC-5, it is a critical component of the extracellular linkage required for mechanosensation. biorxiv.org

The interplay between these ECM proteins and the MEC-4/MEC-10 channel is essential. Loss of MEC-1, MEC-5, or MEC-9 disrupts the proper localization of MEC-4, leading to a diffuse distribution of the channel along the neuron instead of its typical punctate pattern. biorxiv.org This demonstrates that the organized structure provided by the ECM is a prerequisite for the proper assembly and function of the mechanosensory channel complex.

Functional Characterization of Mec 10 Protein in Mechanotransduction

Contribution to Gentle Touch Sensitivity in Touch Receptor Neurons (TRNs)

Gentle touch sensation in C. elegans is primarily mediated by a protein complex located in the six touch receptor neurons (TRNs). This complex includes the pore-forming subunits MEC-4 and MEC-10, along with accessory subunits like MEC-2, MEC-6, and UNC-24. nih.govnih.govjneurosci.orguniprot.org While MEC-4 is considered essential for channel function, MEC-10 also contributes to full sensitivity to gentle touch. nih.govjneurosci.orgresearchgate.net

Studies involving mec-10 deletion mutants have shown a partial loss of touch sensitivity and a modest reduction in the size of the mechanoreceptor current (MRC). nih.govjneurosci.org Conversely, certain previously identified mec-10 alleles act as recessive gain-of-function mutations, leading to complete touch insensitivity. nih.govjneurosci.org These gain-of-function mutations cause a substantial decrease in MRC size and alter the channel's ionic selectivity. nih.govjneurosci.org The proper localization of channel complexes in these mutants suggests that the loss of MRCs is not due to mislocalization. nih.govnih.govjneurosci.org

Role in Harsh Touch Sensation and Nociception

Beyond gentle touch, MEC-10 is also implicated in the sensation of harsh touch and nociception in C. elegans. The PVD neurons, which are multidendritic nociceptors, respond to harsh touch, a process that specifically requires the DEG/ENaC proteins MEC-10 and DEGT-1. cam.ac.uku-tokyo.ac.jp These proteins are considered putative components of a harsh touch mechanotransduction complex. cam.ac.uku-tokyo.ac.jp

Loss-of-function mutations in mec-10 (such as tm1552) lead to significant defects in touch-evoked calcium transients in the FLP neurons, which are also involved in sensing harsh head touch. researchgate.net This suggests a cell-autonomous function for MEC-10 in these neurons for harsh touch responses. researchgate.net Similarly, mec-10(tm1552) mutants exhibit no detectable calcium transients in response to harsh touch stimulation in PVD neurons, and this defect can be rescued by expressing wild-type MEC-10 in these cells. researchgate.net

Ion Permeability and Selectivity of MEC-10 Containing Channels

MEC-10, as a subunit of the MEC-4/MEC-10 channel complex, contributes to the ion permeability and selectivity of these mechanosensitive channels. The wild-type MEC-4/MEC-10 channel in TRNs is primarily selective for Na+ ions. nih.govusp.br This selectivity is maintained when the channels are expressed in heterologous systems like Xenopus oocytes, and the absence of MEC-10 does not appear to affect ion selectivity in vivo in the context of a deletion mutation. nih.gov

However, gain-of-function mutations in mec-10 can significantly alter the ionic selectivity of the transduction channel in vivo. nih.govnih.govjneurosci.org These mutations can shift the reversal potential of MRCs to more negative values, suggesting an increased permeability to K+ ions. nih.gov This change in permeability might be related to alterations in the pore diameter of the mutant channel. nih.gov Studies on related DEG/ENaC channels suggest that conserved residues in the transmembrane domains, particularly TM2, play a crucial role in coordinating permeant ions and influencing selectivity. nih.gov

The MEC-4/MEC-10 channel complex is described as a non-voltage-gated amiloride-sensitive cation channel permeable to sodium, potassium, lithium, and N-methylglucamine. uniprot.org

Electrophysiological Properties of MEC-10 Dependent Mechanoreceptor Currents (MRCs)

Electrophysiological recordings have provided insights into the properties of MRCs mediated by MEC-10-containing channels. Animals with a deletion in mec-10 show a modest decrease in the size of the MRC. nih.govjneurosci.org In contrast, gain-of-function mec-10 alleles result in a substantial decrease in MRC size. nih.govjneurosci.org

Mutations in conserved residues in the second transmembrane domain of MEC-10 can dramatically decrease MRC amplitude, correlating with the severity of behavioral defects. researchgate.net While MEC-10 is not essential for the formation of pressure-sensitive ion channels, it influences the time course of activation and adaptation of MRCs. researchgate.net Specifically, MEC-10 is required for normal MRC kinetics in vivo, affecting both activation and adaptation rates. researchgate.net The reduction in MRC size observed in some mec-10 mutants may reflect a decrease in the number of available channels, a decrease in peak open probability, or a combination of both. researchgate.net

Interactive Data Table: Effect of mec-10 Mutations on MRC Amplitude

mec-10 AlleleEffect on MRC Amplitude (relative to wild-type)Behavioral Defect Severity
Deletion (ok1104)Modest decrease (approx. 75%) nih.govresearchgate.netPartial loss of touch sensitivity nih.govjneurosci.org
e1515Larger amplitude (compared to other gain-of-function alleles) researchgate.netMild touch insensitive phenotype researchgate.net
u332, u390, e1715Dramatically decreased researchgate.netSevere touch insensitivity nih.govjneurosci.orgresearchgate.net

Genetic and Molecular Regulation of Mec 10 Protein Function

Analysis of mec-10 Gene Mutations and Their Functional Consequences

Characterization of Loss-of-Function Alleles and Resulting Phenotypes

Loss-of-function alleles of mec-10, such as deletion mutants like mec-10(ok1104) and mec-10(tm1552), result in a partial loss of touch sensitivity. nih.govcam.ac.uk Electrophysiological recordings in vivo have shown that these mutants exhibit a modest decrease in the size of the mechanoreceptor current (MRC). nih.gov This indicates that while MEC-10 is important for robust touch responses, it may not be absolutely essential for all mechanosensory complexes, particularly those in the distal dendrite of TRNs. cam.ac.uknih.gov The loss of MEC-10 function does not appear to significantly affect ion selectivity in vivo. nih.gov

Investigation of Gain-of-Function Alleles and Channel Dysregulation

In contrast to loss-of-function mutations, gain-of-function alleles of mec-10 lead to more severe phenotypes, including complete touch insensitivity. nih.govpax-db.org These alleles, such as u20, u390, u332, and e1715, are typically recessive. nih.gov At the electrophysiological level, gain-of-function mec-10 mutations cause a substantial decrease in MRC size and a notable shift in the reversal potential in vivo. nih.gov This shift suggests that these mutations alter the ionic selectivity of the transduction channel, potentially increasing permeability to ions like K⁺. nih.gov Gain-of-function mutations in DEG/ENaC proteins, including MEC-10, can lead to hyperactive channels that cause neuronal lysis and degeneration in C. elegans. montclair.edunih.govoup.com

Transcriptional and Post-Transcriptional Control of mec-10 Gene Expression

The expression of the mec-10 gene is primarily localized to the gentle touch-sensitive TRNs (ALM, PLM, AVM, PVM) and other mechanosensory neurons like PVD and FLP. nih.govnih.gov While the precise mechanisms of transcriptional and post-transcriptional regulation of mec-10 expression are not as extensively detailed as mutational analysis in the provided sources, studies involving RNA interference (RNAi) against mec-10 have been used to investigate the effects of reduced MEC-10 activity on touch sensitivity. nih.gov The asymmetric distribution of MEC-10 protein within the touch neuron process, being more prevalent in the cell body and proximal dendrite, suggests potential post-transcriptional or protein trafficking mechanisms influencing its localization and contribution to different regions of the mechanosensory complex. nih.govnih.gov

Modulation of MEC-10 Channel Activity by trans-Acting Regulatory Proteins

The function of the MEC-4/MEC-10 channel complex is significantly modulated by the interaction with auxiliary proteins, notably MEC-2 and MEC-6. nih.govtavernarakislab.grpnas.orgresearchgate.netrupress.orgrupress.org These trans-acting regulatory proteins play essential roles in enabling and fine-tuning channel activity. rupress.orgrupress.org

Mechanisms of Interaction with MEC-2 and Impact on Channel Current

MEC-2, a stomatin-like protein, is an accessory subunit of the mechanosensory channel complex that co-localizes and interacts with MEC-4 and MEC-10 in TRNs. nih.govtavernarakislab.grresearchgate.netrupress.orgrupress.org Studies using heterologous expression systems like Xenopus oocytes have shown that MEC-2 dramatically enhances the activity of MEC-4/MEC-10 channels. tavernarakislab.grresearchgate.netrupress.orgrupress.org This enhancement is attributed to MEC-2 increasing the number of channels in an active state rather than significantly altering single-channel properties or surface expression levels. rupress.orgrupress.org The interaction with MEC-2 appears to be critical for the proper function of the MEC-4/MEC-10 channel, as loss-of-function mutations in mec-2 abolish touch-evoked currents. tavernarakislab.gr Furthermore, electrophysiological studies suggest that mutant MEC-10 proteins may affect channel current through their interaction with MEC-2. nih.govnih.gov MEC-2's interaction with the channel may involve modulating the local membrane environment and the availability of channels for gating by mechanical force. rupress.orgrupress.org

Influence of MEC-6 and Other Chaperone-like Proteins on Channel Assembly and Function

MEC-6, a paraoxonase-like protein, is another crucial auxiliary subunit of the touch receptor channel complex that interacts with MEC-4 and MEC-10. nih.govtavernarakislab.grpnas.orgrupress.orgtavernarakislab.gr MEC-6 is primarily located in the endoplasmic reticulum (ER) and functions as a chaperone. researchgate.netresearchgate.net Its role involves facilitating the proper folding, assembly, and surface expression of the MEC-4/MEC-10 channels. researchgate.netresearchgate.net Loss-of-function mutations in mec-6 lead to defects in channel biogenesis and surface targeting, resulting in abolished gentle touch responses. researchgate.netresearchgate.nettavernarakislab.gr Although MEC-6 dramatically increases the activity of MEC-4/MEC-10 channels when expressed in Xenopus oocytes, potentially by increasing channel surface expression, it has also been suggested that MEC-6, along with MEC-2, enhances activity by increasing the proportion of channels in an active state. rupress.orgrupress.orgresearchgate.net While early work suggested MEC-6 was a core component of the channel complex, more recent studies using single-molecule imaging suggest it may not be a core part of the channel itself but rather plays a crucial role in its maturation and trafficking. nih.govpnas.orgresearchgate.nettavernarakislab.gr

MEC-10's Role in Attenuating Neurotoxicity Induced by Hyperactive MEC-4(d) Alleles

Gain-of-function mutations in the Caenorhabditis elegans gene mec-4, particularly the mec-4(d) alleles, lead to a hyperactive ion channel and subsequent neurodegeneration in the touch receptor neurons (TRNs). nih.govnih.govoup.com The MEC-4 protein, along with MEC-10, forms a trimeric channel that is essential for the sensation of gentle touch in these neurons. nih.govoup.com Research has established that MEC-10 plays a significant role in mitigating the neurotoxic effects associated with these hyperactive MEC-4(d) channels. nih.govnih.gov

Studies have shown that MEC-10 inhibits the activity of MEC-4(d). nih.govnih.govoup.com This inhibitory effect is distinct from that of other proteins involved in regulating MEC-4(d) activity, such as MEC-19 (formerly known as C49G9.1). nih.govnih.govcam.ac.uk While MEC-19 inhibits MEC-4(d) activity and also reduces the surface expression of MEC-4 protein, MEC-10 inhibits MEC-4(d) without affecting the level of MEC-4 protein on the cell surface. nih.govnih.govcam.ac.uk This suggests that MEC-10 modulates the channel's activity directly, rather than by controlling its localization or abundance at the plasma membrane. nih.gov

These findings collectively demonstrate that MEC-10 functions as an important negative regulator of hyperactive MEC-4(d) channels, thereby attenuating the neurotoxicity induced by these gain-of-function mutations through a mechanism that primarily involves modulating channel activity rather than protein expression or localization. nih.govnih.govcam.ac.uk

Cellular and Subcellular Localization of Mec 10 Protein

Expression Profile and Cell-Specific Distribution in C. elegans Neurons

MEC-10 is not ubiquitously expressed throughout the C. elegans nervous system; its presence is restricted to a select group of mechanosensory neurons. While it is a key component of the gentle touch transduction complex, its expression extends to other neurons involved in different forms of mechanosensation. researchgate.net

The primary neurons expressing MEC-10 are the six touch receptor neurons (TRNs) responsible for sensing gentle body touch. nih.gov These are the anteriorly located ALML and ALMR (Anterior Lateral Microtubule cells, Left and Right) and AVM (Anterior Ventral Microtubule cell), and the posteriorly located PLML and PLMR (Posterior Lateral Microtubule cells, Left and Right) and PVM (Posterior Ventral Microtubule cell). tavernarakislab.gr In addition to the TRNs, MEC-10 is also expressed in the PVD and FLP neurons, which are multidendritic sensory neurons implicated in harsh touch responses and proprioception. nih.govkuleuven.be

Neuron TypeFunctionMEC-10 Presence
Touch Receptor Neurons (TRNs)
ALM (L/R)Gentle touch sensation (anterior body)Yes
PLM (L/R)Gentle touch sensation (posterior body)Yes
AVMGentle touch sensation (anterior body)Yes
PVMGentle touch sensation (posterior body)Yes
Other Mechanosensory Neurons
PVDHarsh touch, proprioception, cold sensationYes
FLPHarsh touch, regulation of movementYes
Motor Neurons Coordinated locomotionNo
Interneurons Signal integrationNo

Localization within Touch Receptor Neurons (TRNs)

Within the TRNs, MEC-10 is a core component of the mechanotransduction channel complex, where it coassembles with the MEC-4 protein. tavernarakislab.gr This complex is responsible for converting mechanical stimuli into electrical signals. While MEC-4 is essential for gentle touch sensation along the entire length of the TRN process, MEC-10's role appears to be more spatially restricted. nih.govnih.gov Studies using MEC-10::GFP translational fusions have shown that the protein is predominantly found in the cell body and the proximal dendrite of the TRNs. nih.govnih.govpnas.org This is in contrast to MEC-4, which is distributed in puncta all along the neuronal process. nih.gov This differential localization suggests that MEC-10 may only be a component of a subset of mechanosensory complexes, particularly those located closer to the cell body. nih.govnih.gov

Presence and Function in PVD Neurons and Other Mechanosensory Cells

The PVD neurons are highly branched sensory neurons that play a role in sensing harsh mechanical stimuli and have a proprioceptive function in regulating body posture. nih.govkuleuven.be MEC-10 is expressed in PVD neurons and is required for their response to both noxious and innocuous signals. nih.govkuleuven.be Specifically, MEC-10 is necessary for the movement-dependent calcium transients observed in PVD, which are thought to be involved in proprioception. nih.gov In the context of harsh touch, MEC-10, along with another degenerin protein, DEGT-1, is required for the response mediated by PVD neurons. wormatlas.org

The FLP neurons, another set of multidendritic neurons, also express MEC-10 and are involved in mechanosensation, contributing to the regulation of movement under normal conditions. nih.govkuleuven.be

Asymmetrical Distribution within Neuronal Processes and Its Functional Implications

A key feature of MEC-10 localization is its asymmetrical distribution within the processes of touch receptor neurons. nih.govnih.gov As mentioned, MEC-10::GFP fusions are primarily restricted to the neuronal cell body and the proximal dendrite. nih.govnih.govpnas.org This contrasts sharply with the more uniform, punctate distribution of MEC-4 along the entire neurite. nih.govresearchgate.net

This asymmetrical localization has significant functional consequences. Behavioral and physiological experiments on mec-10 mutant animals reveal that they have a reduced response to gentle touch stimuli applied near the cell body, but show more significant responses to stimuli at the distal end of the dendrite. nih.govnih.gov This suggests that mechanosensory complexes in the distal regions of the TRN dendrites may have a different subunit composition, potentially lacking MEC-10, or that MEC-10's function is more critical in the proximal regions. nih.gov This spatial segregation of protein function allows for a more complex and nuanced response to mechanical stimuli along the length of a single neuron.

Dynamics of Channel Complex Assembly and Puncta Formation

The mechanotransduction channel in TRNs is a complex of several proteins. The core of this channel is a heterotrimeric assembly of MEC-4 and MEC-10 subunits. pnas.orgpnas.org Single-molecule imaging studies have suggested a stoichiometry of two MEC-4 subunits and one MEC-10 subunit (MEC-4:MEC-4:MEC-10). pnas.org These core subunits are thought to form the pore of the ion channel. pnas.orgpnas.org

Mechanistic Insights into Mec 10 Mediated Gating and Activation

Molecular Modeling Approaches for Mechanically Gated Ion Channels

The understanding of mechanically gated ion channels, such as those involving the MEC-10 protein, has been significantly advanced through molecular modeling based on genetic and molecular studies in the nematode Caenorhabditis elegans. nih.govannualreviews.org This approach involves identifying genes essential for a specific function—in this case, touch avoidance—and then deducing the roles and interactions of their protein products to build a conceptual model of the mechanotransducing complex. nih.gov This genetic and molecular framework hypothesizes that MEC-10, along with its homolog MEC-4, forms the core subunit structure of a mechanically gated ion channel. annualreviews.org

The model integrates various components identified through genetic screens. It postulates that the channel subunits interact with proteins in the extracellular matrix, such as the novel collagen MEC-5 and MEC-9, a protein with multiple EGF and Kunitz-type repeats. nih.govannualreviews.org Intracellularly, the model proposes a linkage between the channel and specialized 15-protofilament microtubules, which are composed of MEC-12 α-tubulin and MEC-7 β-tubulin. nih.gov This connection is thought to be mediated by the stomatin-like protein MEC-2. annualreviews.org This integrated molecular model, while awaiting direct structural confirmation, provides a powerful hypothesis for how mechanical force is transmitted to and results in the gating of the channel. tavernarakislab.gr

Role of MEC-10 in the Gating-Spring Mechanism of Mechanosensation

The prevailing model for mechanotransduction in C. elegans touch receptor neurons is the "gating-spring" or tethered model, where the MEC-4/MEC-10 channel is a central component. tavernarakislab.grnih.govphysiology.org This model posits that the ion channel is physically anchored to both the extracellular matrix (ECM) and the intracellular cytoskeleton. physiology.orguni-muenchen.de These tethers are thought to act as gating springs, converting mechanical force applied to the animal's body into a conformational change that opens the channel pore. tavernarakislab.grnih.gov

In this framework, MEC-10 co-assembles with MEC-4 to form the core of the ion channel. nih.govtavernarakislab.gr The channel complex is linked to the specialized ECM, known as the mantle, which in turn attaches the neuron to the overlying cuticle. tavernarakislab.gr Extracellular proteins like MEC-1, MEC-5, and MEC-9 are believed to form these external tethers. biorxiv.org Internally, the channel is thought to be connected to unique 15-protofilament microtubules via the stomatin-like protein MEC-2. nih.govbiorxiv.org When an external force deforms the cuticle, it creates tension in this interconnected network. This tension is transmitted through the tethers directly to the MEC-4/MEC-10 channel complex, pulling it into an open state and allowing an influx of cations, which depolarizes the neuron and initiates a nerve impulse. tavernarakislab.grnih.gov

Response of MEC-10 Containing Channels to Mechanical Stimuli (e.g., Laminar Shear Stress, Physical Force)

The function of MEC-10 as a core component of a mechanosensitive channel is substantiated by its response to direct mechanical forces. When the MEC-4/MEC-10 channel complex is heterologously expressed in Xenopus oocytes, it can be activated by laminar shear stress (LSS), a type of fluid-based mechanical force. researchgate.netnih.gov Studies have shown that the MEC-10 subunit is critical for this response; its presence is required for the channel to react to LSS. nih.gov Mutations within the pore-lining second transmembrane domain (TM2) of MEC-10 can significantly alter or even abolish the channel's response to LSS, providing a direct link between the channel's structure and its ability to sense this specific mechanical force. researchgate.netnih.gov

In its native environment within the C. elegans touch receptor neurons, the channel's activity is measured as mechanoreceptor currents (MRCs) in response to physical prodding. nih.govresearchgate.net The application and removal of a physical stimulus with a probe elicits large, inward MRCs. nih.gov While the complete loss of MEC-10 (in deletion mutants) leads to a reduction in the amplitude of these currents, it does not eliminate them, suggesting MEC-4 can form a functional, albeit less efficient, homomeric channel. nih.govusp.br However, the amplitude of MRCs in certain MEC-10 mutants increases with the amount of applied pressure, indicating that the mutant channel complexes retain their fundamental ability to detect and respond to external force. researchgate.net The response latency—the time between the application of force and channel activation—is extremely rapid, often less than a millisecond. nih.govresearchgate.net

Table 1: Effect of MEC-10 Mutations on Channel Response to Laminar Shear Stress (LSS) Data derived from studies on MEC-4d/MEC-10 channels expressed in Xenopus oocytes. researchgate.netnih.gov

MEC-10 MutantLocationEffect on LSS Response Magnitude (ILSS/Ibasal)Effect on LSS Activation Kinetics (Tau)
Wild-Type-Baseline activationBaseline kinetics
G677CTM2Significantly blunted responseSlower activation
A678CTM2Significantly blunted responseSlower activation
S679CTM2 (Selectivity Filter)Enhanced responseFaster activation
G680CTM2 (Selectivity Filter)Significantly blunted responseSlower activation
L681CTM2Significantly blunted responseSlower activation

Structural Determinants of MEC-10 Channel Activity and Ion Selectivity

The activity and ion selectivity of the mechanosensory channel are dictated by specific structural features of the this compound. Regions both within and outside the transmembrane domains have been identified as critical determinants of channel function. nih.govjneurosci.org

The second transmembrane domain (TM2), which lines the channel pore, is a particularly crucial region. nih.govnih.gov Missense mutations within the TM2 of MEC-10 can have profound effects. For instance, several recessive mutations that result in complete touch insensitivity in vivo cause a significant decrease in MRC amplitude and, critically, alter the channel's ion selectivity. nih.gov While the wild-type channel is highly selective for sodium (Na+) ions, these mutant channels show increased permeability to potassium (K+) ions, as indicated by a negative shift in the MRC reversal potential. nih.gov Specific residues clustered between the degenerin site and the selectivity filter within TM2 are key in tuning the channel's response to mechanical forces. nih.gov A conserved GxS sequence, which includes the glycine (B1666218) at position d+11 (G680), is essential for maintaining Na+ selectivity but does not appear to be required for the mechanical gating process itself. physiology.org

Beyond the pore-lining TM2, other regions also play significant roles. The pre-M1 region, a sequence just before the first transmembrane domain, has been implicated in contributing to ion selectivity in the broader family of DEG/ENaC channels, including the MEC-4/MEC-10 complex. biorxiv.orgrupress.org Furthermore, a missense mutation in the N-terminus of MEC-10 (S105F) leads to a substantial reduction in MRC amplitude, highlighting the importance of this intracellular domain for normal channel function. researchgate.net The interplay between subunits is also a key regulatory factor; wild-type MEC-10 can partially suppress the hyperactivity caused by gain-of-function mutations in its partner subunit, MEC-4, suggesting that interactions between the subunits regulate the channel's open probability. rupress.org

Table 2: Functional Consequences of Specific MEC-10 Mutations Data compiled from in vivo and heterologous expression studies. nih.govnih.govresearchgate.netphysiology.org

MutationLocationEffect on BehaviorEffect on Mechanoreceptor Current (MRC)Effect on Ion Selectivity
ok1104 (deletion)Full GenePartial loss of touch sensitivityModest decrease in MRC amplitudeNo change (remains Na+ selective)
e1515 (S105F)N-terminusSevere touch insensitivity~70% reduction in MRC amplitudeShifted reversal potential (increased K+ permeability)
u20TM2Severe touch insensitivitySubstantial decrease in MRC sizeShifted reversal potential (increased K+ permeability)
u332TM2Severe touch insensitivityDramatically decreased MRC amplitudeShifted reversal potential (increased K+ permeability)
G680ETM2 (d+11 Glycine)Touch insensitivityReduced currentLoss of Na+ selectivity
G684RTM2 (d+11 Glycine)Touch insensitivityReduced currentLoss of Na+ selectivity

Broader Physiological Implications and Network Interactions of Mec 10 Protein

Involvement in Complex Behavioral Modulation (e.g., Male Mating Behavior)

MEC-10 has been shown to negatively regulate the turning step during male mating behavior in C. elegans. uniprot.orgmybiosource.com Studies involving mec-4 gain-of-function, mec-4 reduction-of-function, and mec-10 loss-of-function mutants have revealed defects in turning, suggesting the MEC-4/MEC-10 complex's involvement in regulating this aspect of mating behavior. nih.gov The dynamics of mating behavior in male C. elegans are driven by sensory recognition of the hermaphrodite, involving polymodal sensory neurons in the male tail with both chemosensory and mechanosensory functions. nih.gov

Functional Homologs and Comparative Analysis Across Phyla (e.g., ASICs, ENaCs)

MEC-10 belongs to the DEG/ENaC superfamily of ion channels, which includes Acid-Sensing Ion Channels (ASICs) and Epithelial Sodium Channels (ENaCs) found in mammals and other organisms. uniprot.orgresearchgate.netbiorxiv.org These channels are typically sodium selective and are involved in diverse physiological processes such as sodium transport, mechanosensation, and taste. uniprot.orgnih.govrupress.org

Comparative analysis reveals both similarities and differences among these homologs. ASICs are primarily proton-gated cation channels activated by pH drops and non-proton ligands, and they are part of the DEG/ENaC superfamily due to their sodium permeability. researchgate.net ENaCs are also amiloride-sensitive sodium channels. wikipedia.orgwikipedia.org While both ASICs and ENaCs are voltage-insensitive and share a similar topology, the degree of sodium selectivity varies significantly, with ENaCs showing a much higher preference for sodium over potassium compared to ASICs. rupress.orgbiorxiv.org

In C. elegans, MEC-4 and MEC-10 are co-expressed in touch receptor neurons and contribute to gentle touch sensitivity. researchgate.netrupress.org Other DEG/ENaC/ASIC proteins in C. elegans and Drosophila are involved in nociception and proprioception. researchgate.netrupress.org The C. elegans DEG/ENaCs, including MEC-4 and MEC-10, share the highest similarity with mammalian ASICs and are involved in touch sensation and muscle contraction. nih.gov

Table 1: Comparison of DEG/ENaC Superfamily Members

FeatureMEC-10 (C. elegans)ASICs (Mammals)ENaCs (Mammals)
Primary FunctionMechanosensation (gentle touch)Acid sensing, Mechanosensation, Nociception, etc. researchgate.netresearchgate.netnih.govd-nb.infoSodium transport, Mechanosensation, Taste uniprot.orgnih.govwikipedia.org
Gating MechanismMechanically gated (tether model) researchgate.netd-nb.infomdpi.comnih.govfrontiersin.orgProton-gated, Mechanically gated researchgate.netresearchgate.netnih.govd-nb.infoAmiloride-sensitive, Mechanically gated nih.govwikipedia.orgwikipedia.org
Ion SelectivityCation channel (Na+, K+, Li+, NMG) uniprot.orgSodium selective (~10:1 Na+/K+) rupress.orgbiorxiv.orgHighly sodium selective (>500:1 Na+/K+) rupress.orgbiorxiv.org
LocalizationTouch Receptor Neurons uniprot.orgnih.govCentral and Peripheral Nervous System, other tissues researchgate.netnih.govd-nb.infoEpithelial cells (kidney, colon, lung), taste buds wikipedia.orgbiorxiv.orgnih.gov

Interaction with Cytoskeletal and Extracellular Matrix Elements in Mechanotransduction

The mechanotransduction function of MEC-10, particularly within the MEC-4/MEC-10 channel complex in C. elegans touch receptor neurons, involves intricate interactions with both cytoskeletal and extracellular matrix (ECM) elements. researchgate.netnih.govmdpi.comnih.govfrontiersin.orgpax-db.orgnih.gov

In the proposed "tether model" of mechanotransduction, the MEC-4/MEC-10 channel is thought to be elastically tethered, directly or indirectly, between the cytoskeleton and extracellular molecules. researchgate.netmdpi.comnih.govfrontiersin.org Mechanical stimulation causes the extracellular structure to move relative to the cytoskeleton, deforming a compliant component that acts as a gating spring to activate the channel. nih.govfrontiersin.org

Specific components implicated in this interaction in C. elegans include extracellular matrix proteins such as MEC-1, MEC-5 (a collagen-like protein), and MEC-9, which are proposed to receive mechanical stimuli and transfer force to the tethered ion channels. d-nb.infomdpi.com Cytoskeletal elements, specifically the special tubulins MEC-7 (α-tubulin) and MEC-12 (β-tubulin), form 15-protofilament microtubules that are important for force transmission and maintaining the structure of mechanosensory puncta where the channel complex is localized. d-nb.infomdpi.comtavernarakislab.gr These elastic bundles of ECM and cytoskeletal proteins are hypothesized to link with the MEC-4/MEC-10 channels to propagate force and facilitate channel activation. d-nb.infomdpi.com Accessory proteins like MEC-2 (a stomatin-like protein) and MEC-6 (a paraoxonase-like protein) are also essential for the full functionality of touch sensation and are part of the channel complex. uniprot.orgd-nb.infomdpi.com

Table 2: Components Interacting with MEC-4/MEC-10 in Mechanotransduction

Component TypeProtein Name (C. elegans)Proposed Role in Mechanotransduction
Channel SubunitsMEC-4, MEC-10Pore-forming subunits of the mechanosensory channel uniprot.orgnih.gov
Accessory ProteinsMEC-2, MEC-6Essential for full touch sensation functionality, part of the complex uniprot.orgd-nb.infomdpi.com
Extracellular MatrixMEC-1, MEC-5, MEC-9Receive mechanical stimuli, transfer force to channels d-nb.infomdpi.com
CytoskeletonMEC-7, MEC-12Form microtubules for force transmission, maintain puncta structure d-nb.infomdpi.comtavernarakislab.gr

Advanced Research Methodologies for Mec 10 Protein Studies

Genetic Screens and Precision Gene Editing Techniques (e.g., RNAi, CRISPR/Cas9 Mutagenesis)

Genetic screens have been instrumental in identifying the components of the touch transduction machinery in C. elegans, including MEC-10. Unbiased genetic screens for touch-defective mutant animals led to the identification of mec-10 along with other genes like mec-4 and nompc. nih.govtmc.edu These screens involved assessing behavioral responses to mechanical stimuli to identify animals with impaired touch sensitivity. nih.gov

Precision gene editing techniques such as RNA interference (RNAi) and CRISPR/Cas9 mutagenesis provide powerful tools for manipulating mec-10 gene expression and function. RNAi allows for the knockdown of gene activity, although its effectiveness can vary, particularly in neurons. elifesciences.org CRISPR/Cas9 technology enables targeted genome editing, including the generation of null alleles or specific mutations in the mec-10 gene. elifesciences.orgneb.com This allows researchers to study the effects of complete gene knockout or the functional consequences of specific amino acid changes in the MEC-10 protein. For instance, studies have used RNAi to screen for suppressors of phenotypes induced by constitutively active MEC-10 variants. upc.edu CRISPR/Cas9-based approaches facilitate the systematic generation of single and double mutants to explore genetic interactions involving mec-10. elifesciences.org

Electrophysiological Recordings (in vivo Mechanoreceptor Currents, Whole-Cell Patch Clamp)

Electrophysiological recordings are fundamental for characterizing the functional properties of ion channels like those containing MEC-10. In C. elegans, in vivo whole-cell patch clamp recordings from touch receptor neurons (TRNs) allow for the direct measurement of mechanoreceptor currents (MRCs) evoked by mechanical stimulation. nih.govnih.govusp.brresearchgate.net This technique involves physically accessing the neurons in the living animal to record their electrical responses. nih.govusp.br

Studies using in vivo patch clamp have shown that the MEC-4/MEC-10 channel complex in TRNs mediates sodium-dependent, amiloride-sensitive mechanotransduction currents. nih.govusp.brnih.gov While MEC-4 is essential for generating these currents, MEC-10 plays a regulatory role. nih.govusp.brnih.gov Analysis of MRCs in mec-10 deletion mutants revealed only a partial loss of touch sensitivity and a modest decrease in current size, whereas certain missense mutations in mec-10 caused a substantial decrease in MRC size and altered the reversal potential, indicating changes in ion selectivity. nih.govnih.gov The reversal potential of MRCs in wild-type animals is near +20 mV, consistent with sodium selectivity, and this is generally preserved even with loss of MEC-10, though point mutations can alter it. nih.gov

Electrophysiological recordings from other C. elegans neurons, such as ASH nociceptors and PVD neurons, which also express DEG/ENaC subunits including MEC-10, have similarly employed patch clamp to characterize mechanosensitive currents and their dependence on specific channel subunits. nih.govusp.br

Structural Biology Approaches (e.g., Cryo-Electron Microscopy for Complex Analysis, Molecular Dynamics Simulations)

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. nih.govnih.govfrontiersin.orgresearchgate.net MD simulations can complement experimental structural data from techniques like Cryo-EM by providing insights into protein dynamics, conformational changes, and interactions with the surrounding lipid bilayer or other proteins. nih.govnih.govfrontiersin.orgnsf.gov Although direct application of MD simulations to the this compound structure was not explicitly described, these simulations are valuable for understanding the gating mechanisms and structural transitions of mechanosensitive channels. escholarship.orgfrontiersin.org

Studies have utilized single molecule optical imaging in conjunction with heterologous expression in Xenopus oocytes to investigate the stoichiometry of the MEC-4/MEC-10 complex, suggesting a 4:4:10 heterotrimer composition for MEC-4 and MEC-10 subunits. pnas.org

Live Cell Imaging and Subcellular Localization Studies (e.g., Fluorescent Protein Fusions, Immunofluorescence)

Live cell imaging and immunofluorescence microscopy are essential for determining the localization and distribution of MEC-10 and associated proteins within neurons. Fluorescent protein fusions, where MEC-10 or interacting proteins are tagged with fluorescent proteins like YFP or mCherry, allow for visualization in living cells. pnas.org This enables researchers to observe the dynamic localization of the channel complex components.

Immunofluorescence microscopy uses fluorescently labeled antibodies to detect and localize specific proteins in fixed cells or tissues. nih.govthermofisher.comcmu.edu This technique has been used to examine the localization of MEC-10 and other channel subunits like MEC-4 and MEC-2 in the processes of C. elegans TRNs. nih.govnih.gov Studies have shown that the transduction channel components, including MEC-10, are localized in a punctate pattern along the TRN process in wild-type animals. nih.govnih.gov Importantly, even in mec-10 mutant animals with touch sensitivity defects, the channel complexes were found to be properly localized, indicating that the loss of function was not due to gross mislocalization. nih.govnih.gov Combining fluorescent protein tagging and immunofluorescence is a reliable approach for comprehensive protein localization studies. nih.govcmu.edu

Heterologous Expression Systems for Channel Functional Characterization (e.g., Xenopus Oocytes)

Heterologous expression systems, particularly Xenopus laevis oocytes, are widely used to study the functional properties of ion channels in a controlled environment, isolated from the complexities of the native neuron. nih.govescholarship.orgpnas.orgnih.govscienceopen.comnih.gov Xenopus oocytes are capable of synthesizing and trafficking heterologously expressed proteins to the plasma membrane. nih.gov

Injection of cRNA encoding MEC-4 and MEC-10, often along with accessory subunits like MEC-2 and MEC-6, into Xenopus oocytes allows for the reconstitution of functional channel complexes. nih.govpnas.orgscienceopen.comnih.gov Electrophysiological recordings, such as two-electrode voltage clamp, can then be performed on these oocytes to measure macroscopic currents mediated by the expressed channels. nih.govnih.gov This system is valuable for characterizing channel properties like current size, ion selectivity, and sensitivity to blockers like amiloride (B1667095). nih.govscienceopen.com

Studies in Xenopus oocytes have shown that coexpression of MEC-10 with MEC-4, MEC-2, and MEC-6 results in amiloride-sensitive currents. nih.gov Accessory subunits like MEC-2 and MEC-6 can dramatically enhance the macroscopic currents carried by MEC-4/MEC-10 channels in this system. scienceopen.com Heterologous expression also allows for the characterization of mutant MEC-10 proteins and their effects on channel function and interaction with other subunits. nih.govresearchgate.net

Proteomic and Interactome Mapping (e.g., Yeast Two-Hybrid, Affinity Purification, Mass Spectrometry)

Proteomic approaches, including interactome mapping techniques, are used to identify protein-protein interactions and understand the molecular complexes in which MEC-10 participates. The MEC-4/MEC-10 channel complex in C. elegans TRNs is known to include accessory subunits such as MEC-2, MEC-6, and UNC-24. nih.govnih.gov

Techniques like Yeast Two-Hybrid (Y2H) and Affinity Purification followed by Mass Spectrometry (AP/MS) are commonly used for mapping protein interaction networks. trinklelab.comnih.govnih.govplos.org Y2H typically identifies direct binary interactions, while AP/MS can capture components of larger protein complexes, including both direct and indirect associations. trinklelab.complos.orgd-nb.info

Affinity purification of tagged MEC-10 or associated proteins, followed by Mass Spectrometry, can identify proteins that co-purify with MEC-10, suggesting they are part of the same complex or interact with MEC-10. trinklelab.comnih.gov Co-immunoprecipitation experiments have also been used to test the association between mutant MEC-10 proteins and other subunits like MEC-4d when coexpressed in Xenopus oocytes. nih.gov These methods contribute to building a comprehensive map of the MEC-10 interactome, revealing its molecular partners and potential regulatory proteins. trinklelab.comnih.gov

Biophysical Assays for Gating and Ionic Current Properties

Biophysical assays are crucial for understanding how mechanical force leads to channel opening (gating) and the characteristics of the resulting ionic flow through the MEC-10-containing channel. As discussed in Section 8.2, electrophysiological recordings, particularly patch clamp, are the primary biophysical assay used to measure ionic currents and study gating properties. nih.govusp.brresearchgate.netescholarship.org

These assays allow for the determination of current-voltage relationships, which provide information about ion selectivity and channel conductance. nih.gov The amiloride sensitivity of the MEC-4/MEC-10 channel is a key biophysical characteristic. nih.govusp.brnih.gov Studies using patch clamp have investigated how mutations in MEC-10 affect the size, kinetics, and ion selectivity of the mechanoreceptor current. nih.govnih.govescholarship.org

The gating of mechanosensitive channels can occur through different mechanisms, such as the force-from-lipid model (where tension in the membrane bilayer directly gates the channel) or the force-from-tether model (where mechanical force is transmitted through tethers to the channel). escholarship.orgfrontiersin.orguq.edu.au While the precise gating mechanism of the MEC-4/MEC-10 channel is still an area of research, biophysical assays investigating the channel's response to controlled mechanical stimuli, combined with structural information and molecular dynamics simulations, contribute to understanding how force is transduced into channel opening. escholarship.orgfrontiersin.org

Future Directions and Emerging Research Avenues

High-Resolution Structural Elucidation of the MEC-10 Channel Complex

A primary goal in understanding MEC-10 function is the determination of its high-resolution structure within the native channel complex. Current understanding suggests that MEC-4 and MEC-10 proteins likely form the pore of the mechanosensory channel nih.govumn.eduuniprot.orguniprot.org. Studies on related DEG/ENaC channels, such as the crystal structure of chicken ASIC1a, have provided valuable insights into the general architecture of this protein family, including the arrangement of transmembrane helices and the large ectodomain uniprot.org. Additionally, structural studies of stomatin family proteins, like human Stomatin and Flotillin (homologs of the MEC-2 accessory protein), have revealed how these proteins can form large oligomeric assemblies and interact with membranes sci-hub.sepublicatie-online.nl.

However, a detailed, high-resolution structure of the complete C. elegans MEC-4/MEC-10 channel complex, ideally in different functional states (e.g., closed, open, desensitized), is currently lacking umn.eduuniprot.orgnih.gov. Such a structure would provide an atomic-level understanding of how MEC-10 interacts with MEC-4 and other accessory subunits like MEC-2, MEC-6, and UNC-24, and how these interactions contribute to channel assembly, localization, and function uniprot.orgrcsb.org. Advanced techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, potentially applied to reconstituted complexes or in situ, are essential for achieving this goal. High-resolution structures would enable structure-based functional studies, including targeted mutagenesis, to probe the roles of specific residues and domains in channel gating and ion selectivity.

Comprehensive Mapping and Functional Validation of the in vivo MEC-10 Interactome

While known to associate with MEC-4, MEC-2, MEC-6, and UNC-24 to form the core mechanosensory complex, the complete in vivo interactome of MEC-10 is not yet fully mapped or functionally validated uniprot.orgrcsb.org. Identifying all proteins that physically associate with MEC-10 in its native cellular environment, particularly in the touch receptor neurons, is a crucial future direction. Techniques such as co-immunoprecipitation coupled with mass spectrometry, proximity labeling methods (e.g., BioID, TurboID), and advanced yeast two-hybrid screens specifically tailored for membrane proteins could be employed to comprehensively map the MEC-10 interactome.

Beyond simply identifying interacting partners, functional validation of these interactions in vivo is critical. This involves determining how each interaction influences MEC-10 expression, localization, assembly into complexes, channel gating, ion permeability, and downstream signaling. Genetic studies in C. elegans, including the analysis of null mutants or targeted mutations in interaction interfaces, combined with electrophysiological recordings and behavioral assays, will be essential for this validation. For example, the STRING database suggests potential interactions with proteins like DEGT-1, MEC-9, and MEC-5, which warrant further investigation to understand their functional relationship with MEC-10 in mechanosensation. A comprehensive and validated interactome will provide a systems-level view of how MEC-10 is regulated and integrated into the cellular machinery of mechanosensory neurons.

Investigating the Role of MEC-10 in Mechanosensory Adaptation and Plasticity

Emerging research highlights a significant role for MEC-10 not only in the initial detection of mechanical stimuli but also in the dynamic processes of mechanosensory adaptation and plasticity. Studies have shown that MEC-10 affects the kinetics of mechanoreceptor currents, including the rate of adaptation to sustained stimuli. Furthermore, MEC-10 is implicated in experience-dependent plasticity, such as the changes in behavioral responses and neuronal structure observed after periods of isolation. MEC-10 also contributes to context-dependent modulation of locomotion in response to tactile cues.

Future research should delve deeper into the molecular mechanisms by which MEC-10 influences these plastic changes. This could involve investigating how post-translational modifications of MEC-10 or its interacting partners are altered by mechanical experience and how these modifications affect channel function and kinetics. Exploring the role of MEC-10 in modulating neuronal excitability and synaptic transmission within mechanosensory circuits during adaptation and plasticity is also a key area. Understanding how MEC-10 contributes to the long-term structural changes observed in neurons in response to mechanical experience represents another important avenue. These studies will shed light on how the nervous system fine-tunes its response to mechanical stimuli over time and in different environmental contexts.

Elucidating the Detailed Allosteric Mechanisms of MEC-10 Channel Gating

The precise mechanisms by which mechanical force is transduced into MEC-10 channel opening and closing (gating) remain to be fully elucidated nih.gov. Like other DEG/ENaC channels, MEC-10 is believed to be gated through allosteric transitions induced by mechanical stimuli, potentially involving linkages to the extracellular matrix and intracellular cytoskeleton. Mutations in MEC-10 can significantly alter channel properties, including ion selectivity and gating kinetics, suggesting that specific residues and domains within MEC-10 are critical for these processes uniprot.orguniprot.org. The interaction with accessory proteins like MEC-2 is also thought to play an allosteric role, influencing the conformation of the channel complex and its responsiveness to stimuli uniprot.org.

Future research should focus on dissecting the detailed allosteric pathways that couple mechanical force to channel gating. This could involve a combination of approaches, including targeted mutagenesis of residues predicted to be involved in conformational changes or interactions, combined with electrophysiological recordings to measure gating kinetics and ion permeability. Computational approaches, such as molecular dynamics simulations based on future high-resolution structures, can provide insights into the dynamic conformational changes that occur during gating and how these are influenced by mechanical forces and allosteric modulators. Understanding the allosteric mechanisms will be crucial for developing a comprehensive model of mechanotransduction mediated by the MEC-10 channel complex.

Systems Biology Approaches to Integrate MEC-10 Function within Neural Circuits and Physiological Networks

MEC-10 does not function in isolation but as part of a complex network of neurons and molecular pathways that mediate mechanosensation and influence various physiological processes nih.govumn.edunih.gov. Future research should increasingly utilize systems biology approaches to integrate the function of MEC-10 within the broader context of neural circuits and physiological networks in C. elegans. This involves understanding how the activity of MEC-10-containing channels in touch receptor neurons influences downstream interneurons and motor neurons to generate specific behaviors nih.govumn.edu.

Q & A

Q. What is the functional role of MEC-10 in mechanotransduction, and what experimental models are commonly used to study it?

MEC-10 is a pore-forming subunit of the DEG/ENaC mechanosensory channel complex in Caenorhabditis elegans, which includes MEC-4 (another pore-forming subunit) and auxiliary proteins MEC-2 and MEC-6. This complex localizes to touch receptor neurons (TRNs) and mediates gentle touch sensitivity . Experimental models often involve genetic mutants (e.g., mec-10 null alleles) and fluorescence-tagged reporters (e.g., MEC-10(d)::GFP) to assess channel localization and function. Key methodologies include electrophysiological recordings, behavioral assays (e.g., response to mechanical stimuli), and high-resolution immunoelectron microscopy to visualize channel organization .

Q. How can researchers validate the specificity of antibodies or probes targeting MEC-10 in biochemical assays?

Antibody validation requires demonstrating specificity through Western blotting using mec-10 knockout strains or siRNA-mediated knockdowns to confirm the absence of signal in negative controls. For ligand-binding assays, competitive inhibition experiments with purified MEC-10 protein or peptide epitopes can confirm binding specificity. Methodological guidelines from ICH M10 emphasize reproducibility, including accuracy (e.g., ≤15% deviation) and precision (e.g., intra-/inter-day variability ≤20%) in quantitative assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in MEC-10 subcellular localization data (e.g., ER retention vs. plasma membrane expression)?

Conflicting localization data may arise from differences in experimental conditions or protein isoforms. For example, MEC-10(d)::GFP in C. elegans shows ER retention under basal conditions but increased surface expression in nra-2 mutants, suggesting regulatory roles for trafficking proteins like NRA-2 . To address discrepancies:

  • Use compartment-specific markers (e.g., ER-resident proteins) in co-localization studies.
  • Quantify fluorescence intensity ratios (surface vs. intracellular) using confocal microscopy with normalized cell-body measurements .
  • Perform genetic epistasis experiments to identify upstream regulators of MEC-10 trafficking.

Q. How can machine learning improve predictions of MEC-10’s functional domains or interaction partners?

Sequence-based prediction tools (e.g., AlphaFold) can model MEC-10’s tertiary structure, identifying conserved domains critical for channel assembly (e.g., transmembrane helices). For interaction networks, integrate co-immunoprecipitation data with STRING database queries to prioritize candidates (e.g., MEC-2, MEC-6). Follow FAIR data principles: curate datasets with clear selection criteria (e.g., sequence identity thresholds) and report class imbalances or amino acid frequencies to ensure reproducibility .

Q. What methodologies address challenges in studying MEC-10’s role in heterologous systems (e.g., HEK293 cells)?

Heterologous expression often fails to recapitulate native channel behavior due to missing auxiliary subunits. Strategies include:

  • Co-expressing MEC-10 with MEC-4, MEC-2, and MEC-6 to reconstitute functional channels .
  • Using lipid bilayers or nanodiscs to mimic native membrane environments.
  • Validating channel activity via patch-clamp electrophysiology and comparing results to in vivo TRN recordings .

Data Analysis and Reproducibility

Q. How should researchers handle variability in MEC-10-dependent mechanosensitivity assays across C. elegans strains?

Strain-specific variability may arise from genetic background effects (e.g., modifier genes) or environmental factors. Mitigation strategies:

  • Use standardized protocols for mechanical stimulation (e.g., calibrated von Frey hairs).
  • Include internal controls (e.g., wild-type cohorts assayed in parallel).
  • Perform statistical power analyses to determine sample sizes sufficient to detect phenotypic differences .

Q. What criteria define rigorous validation of MEC-10 interactome data from yeast two-hybrid screens?

Confirm putative interactors using orthogonal methods:

  • Co-immunoprecipitation followed by mass spectrometry (e.g., SILAC labeling for quantitative comparisons).
  • Biolayer interferometry or surface plasmon resonance to measure binding kinetics.
  • Genetic suppression/rescue experiments in C. elegans (e.g., restoring touch sensitivity in mec-10 mutants via candidate interactors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.